molecular formula C16H17F2N5O3 B2967903 4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one CAS No. 2380145-01-5

4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one

Cat. No.: B2967903
CAS No.: 2380145-01-5
M. Wt: 365.341
InChI Key: PGSPVMBHRGMZEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one is a complex organic compound that features a pyrazole ring, a piperazine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, which is formed by treating the ethyl ester of difluoroacetoacetic acid with triethyl orthoformate in the presence of acetic anhydride, followed by reaction with methyl hydrazine . The resulting pyrazole ester is then hydrolyzed with sodium hydroxide to yield the pyrazole acid .

The piperazine ring is synthesized separately and then coupled with the pyrazole acid using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Large-scale production may also involve continuous flow reactors to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one is unique due to its combination of three distinct ring structures, which confer specific chemical and biological properties. This structural complexity allows for a wide range of applications and interactions with various molecular targets .

Properties

IUPAC Name

4-[3-(difluoromethyl)-1-methylpyrazole-4-carbonyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N5O3/c1-21-8-11(14(20-21)15(17)18)16(25)22-5-6-23(13(24)9-22)10-3-4-19-12(7-10)26-2/h3-4,7-8,15H,5-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSPVMBHRGMZEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C(=O)N2CCN(C(=O)C2)C3=CC(=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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